molecular formula C33H34I6N4O10 B15346006 Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo- CAS No. 26090-57-3

Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-

Cat. No.: B15346006
CAS No.: 26090-57-3
M. Wt: 1408.1 g/mol
InChI Key: ASSQNOFYUUPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,3’-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) is a complex organic compound characterized by its multiple functional groups, including benzoic acid, pyrrolidinyl, and triiodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of benzoic acid derivatives, followed by the introduction of the trimethylenebis(oxyethylenecarbonylimino) group through a series of condensation reactions. The final steps often involve the iodination of the aromatic rings and the attachment of the pyrrolidinyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, especially at positions not occupied by iodine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as imaging agents or drug candidates due to the presence of iodine atoms, which are useful in radiographic imaging.

Medicine

Medicinal applications may include the development of novel pharmaceuticals, particularly those targeting specific pathways or receptors in the body.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine atoms suggests potential use in imaging, where the compound could enhance contrast in radiographic techniques.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

    Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.

    Triiodo compounds: Other compounds with triiodo substitution.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

26090-57-3

Molecular Formula

C33H34I6N4O10

Molecular Weight

1408.1 g/mol

IUPAC Name

3-[3-[3-[3-[3-carboxy-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]anilino]-3-oxopropoxy]propoxy]propanoylamino]-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C33H34I6N4O10/c34-24-16(14-42-8-1-4-20(42)46)26(36)30(28(38)22(24)32(48)49)40-18(44)6-12-52-10-3-11-53-13-7-19(45)41-31-27(37)17(15-43-9-2-5-21(43)47)25(35)23(29(31)39)33(50)51/h1-15H2,(H,40,44)(H,41,45)(H,48,49)(H,50,51)

InChI Key

ASSQNOFYUUPIGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C(=C(C(=C2I)NC(=O)CCOCCCOCCC(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)CN4CCCC4=O)I)I)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.